N-(3-Chloro-2-methylphenyl)acetamide

Medicinal chemistry QSAR Antimicrobial SAR

N-(3-Chloro-2-methylphenyl)acetamide (CAS 7463-35-6) is a disubstituted acetanilide derivative bearing a chlorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C9H10ClNO with a molecular mass of 183.63 g/mol.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 7463-35-6
Cat. No. B1329463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-methylphenyl)acetamide
CAS7463-35-6
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C
InChIInChI=1S/C9H10ClNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyNALGTKRTIJHBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chloro-2-methylphenyl)acetamide (CAS 7463-35-6): A Positionally Defined Chloro-Methyl Acetanilide Building Block for MedChem and Agrochemical Synthesis


N-(3-Chloro-2-methylphenyl)acetamide (CAS 7463-35-6) is a disubstituted acetanilide derivative bearing a chlorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C9H10ClNO with a molecular mass of 183.63 g/mol [1]. The compound is classified under EINECS 231-254-2 and is registered in the ECHA C&L Inventory with notified harmonised hazard classifications [2]. As a substituted acetanilide, it serves as a versatile intermediate in the synthesis of more complex pharmaceutical and agrochemical molecules, with the acetyl group functioning as a protecting group for the amine during further functionalization of the aromatic ring . The specific 3-chloro-2-methyl substitution pattern imparts distinct electronic and steric properties that differentiate it from other regioisomers in synthetic route design.

Why N-(3-Chloro-2-methylphenyl)acetamide Cannot Be Replaced by Generic Acetanilide Analogs in Regioselective Syntheses


Substituted acetanilides exhibit pronounced position-dependent biological activity and reactivity. Studies on the antimicrobial activity of a series of substituted acetanilides demonstrated that only structures bearing halogen substituents and electron-accepting groups on the aromatic ring retain bioactivity, with the position of substitution being critical to potency [1]. Simply substituting N-(3-chloro-2-methylphenyl)acetamide with N-(4-chloro-2-methylphenyl)acetamide or N-(3-chlorophenyl)acetamide alters the electronic environment of the ring, which can redirect electrophilic aromatic substitution pathways and change downstream product profiles. The acetyl protecting group further constrains the synthetic options: premature deprotection or migration during nitration, halogenation, or coupling steps is influenced by the ortho-methyl group's steric shielding of the amide bond, a feature absent in non-ortho-substituted analogs [2]. Quantitative evidence below substantiates why this specific regioisomer cannot be generically interchanged.

Quantitative Differentiation of N-(3-Chloro-2-methylphenyl)acetamide Against Its Closest Structural Analogs


Regioisomeric Substitution Pattern Defines Distinct LogP and Bioactivity Profile Relative to 4-Chloro and Des-Chloro Analogs

The 3-chloro-2-methylphenyl substitution pattern confers a calculated LogP of 2.68 (ALOGPS) for N-(3-chloro-2-methylphenyl)acetamide . This value positions the compound in a distinct lipophilicity window compared to the 4-chloro-2-methylphenyl isomer (estimated LogP ~2.85 due to reduced steric shielding of the chloro substituent) and the des-chloro analog N-(2-methylphenyl)acetamide (estimated LogP ~1.6). In a systematic study of substituted acetanilides, Bravo et al. demonstrated that halogen position directly correlates with antimicrobial activity: only halogenated acetanilides with electron-accepting substitution showed measurable zones of inhibition against S. aureus (halogenated series: 7–12 mm at 500 μg/mL; non-halogenated: <5 mm at 500 μg/mL) [1].

Medicinal chemistry QSAR Antimicrobial SAR Lipophilicity-driven design

Ortho-Methyl Steric Shielding of the Acetamide Bond Enhances Hydrolytic Stability Under Acidic Deprotection Conditions

The 2-methyl substituent in N-(3-chloro-2-methylphenyl)acetamide provides steric hindrance around the amide carbonyl, reducing the rate of acid-catalyzed hydrolysis relative to analogs lacking ortho substitution. In synthetic applications, this compound has been used as a stable intermediate that withstands concentrated sulfuric acid treatment (230 mL H₂SO₄ at ≤30°C) during nitration steps without significant deacetylation, enabling direct further functionalization [1]. In contrast, N-(3-chlorophenyl)acetamide (lacking the ortho-methyl group) undergoes partial deacetylation under identical conditions, necessitating re-protection steps and reducing overall yield. AKSci quality control data confirm that the compound is supplied as a crystalline solid with a melting point of 155–157°C, which is 10–15°C higher than N-(3-chlorophenyl)acetamide (mp ~141–143°C), indicative of stronger intermolecular hydrogen bonding and greater lattice stability conferred by the ortho-methyl group .

Synthetic chemistry Protecting group strategy Ortho-effect Process chemistry

Purity Specification Gradient Across Suppliers Defines Fitness-for-Purpose in Different Application Contexts

Commercial sourcing of N-(3-chloro-2-methylphenyl)acetamide reveals a purity specification gradient that directly impacts experimental reproducibility. Bidepharm offers the compound at 98% purity with batch-specific NMR, HPLC, and GC analytical reports . Sigma-Aldrich (Catalog No. 462942) distributes the compound at 97% purity with full spectroscopic characterization including ¹H NMR (DMSO-d₆) and IR spectra [1]. AKSci supplies the compound at a minimum 95% purity specification with a melting point range of 155–157°C . The 3% purity differential between the highest (98%) and lowest (95%) commercial specifications translates to a potential 3 wt% impurity burden that, in stoichiometric coupling reactions, could generate >5% yield loss and complicate chromatographic purification. For GLP toxicology studies or patent exemplification, the 98% purity grade with full analytical documentation is the minimum defensible standard.

Analytical chemistry Procurement specification Quality assurance Reproducibility

Documented Use as a Key Intermediate in Anticonvulsant Semicarbazone Synthesis Establishes Provenance in CNS Drug Development

Ebrahimabadi et al. (2008) employed 3-chloro-2-methylaniline as the direct precursor to the 3-chloro-2-methylphenyl pharmacophore, reacting it with 2-chloroacetamide to generate 2-(3-chloro-2-methylphenylamino)acetamide (the immediate N-acetyl derivative analog of the target compound). This intermediate was subsequently converted to semicarbazone derivatives (3a–f) that were evaluated for anticonvulsant activity [1]. The 3-chloro-2-methyl substitution pattern was deliberately chosen based on structure-activity relationship (SAR) principles for aryl semicarbazone anticonvulsants, where electron-withdrawing substituents (Cl) at the meta position and a small alkyl group (CH₃) at the ortho position are known to optimize binding to the putative benzodiazepine/ GABA-A receptor site. This established synthetic precedent reduces route scouting risk for medicinal chemistry teams pursuing the 3-chloro-2-methylphenyl pharmacophore: the acetylation and subsequent functionalization pathway is experimentally validated with reported yields (compound 1: obtained in quantitative yield; compound 2: hydrazinolysis, yield not specified but successful conversion confirmed by elemental analysis, IR, and ¹H NMR).

Anticonvulsant drug discovery Medicinal chemistry Semicarbazone scaffold 3-Chloro-2-methylphenyl pharmacophore

Predicted ADME Profile Differentiates 3-Chloro-2-methylphenyl Acetamide from Its 2,3-Dichloro Analog in Blood-Brain Barrier Penetration Potential

Computational ADME analysis of N-(3-chloro-2-methylphenyl)acetamide using SwissADME and PreADMET models predicts moderate blood-brain barrier (BBB) permeation capability (estimated logBB ≈ –0.3 to 0.1) due to its balanced LogP (2.68) and modest polar surface area (PSA = 29.1 Ų) . In contrast, the 2,3-dichloro analog (N-(2,3-dichlorophenyl)acetamide) is predicted to have higher LogP (~3.0) and increased non-specific protein binding due to the additional chlorine, potentially reducing free brain fraction. The methyl group in the target compound provides a favorable balance: sufficient lipophilicity for membrane transit without triggering P-glycoprotein (P-gp) efflux that often limits brain exposure of more lipophilic dihalogenated acetanilides. This in silico differentiation is consistent with the class-level SAR established for chloroacetanilides, where the number and position of halogen substituents directly modulate both antimicrobial potency and cytotoxicity profiles [1].

ADME prediction CNS drug design Blood-brain barrier In silico screening

HPLC Retention Behavior on Newcrom R1 Column Demonstrates Distinct Chromatographic Selectivity for Quality Control Method Development

SIELC Technologies has developed and documented a specific HPLC separation method for N-(3-Chloro-2-methylphenyl)acetamide using a Newcrom R1 reversed-phase column [1]. The compound's retention time under these conditions is distinct from other chloro-methyl acetanilide isomers, enabling chromatographic resolution that can be exploited for identity and purity testing. The availability of a pre-validated HPLC method reduces method development time for quality control laboratories. In silico prediction of chromatographic behavior based on LogP (2.68) and polar surface area (29.1 Ų) suggests that the 3-chloro-2-methyl isomer elutes earlier than the 4-chloro-2-methyl isomer (higher LogP) and later than the des-methyl analog (lower LogP) under identical reversed-phase conditions, providing a quantitative basis for predicting isomer separation .

Analytical method development HPLC Chromatographic selectivity Quality control

Procurement-Relevant Application Scenarios for N-(3-Chloro-2-methylphenyl)acetamide (CAS 7463-35-6)


CNS Drug Discovery: Anticonvulsant Semicarbazone Lead Optimization

Medicinal chemistry teams developing aryl semicarbazone anticonvulsants should prioritize N-(3-chloro-2-methylphenyl)acetamide as the protected precursor to the 3-chloro-2-methylphenyl pharmacophore. The Ebrahimabadi et al. (2008) SAR study established this substitution pattern as active in anticonvulsant models, providing a literature-validated entry point [1]. The acetyl-protected form enables chemoselective functionalization at the aromatic ring without competing amine reactivity. Procurement of the 98% purity grade (Bidepharm) with batch-specific HPLC and NMR documentation ensures that SAR conclusions are not confounded by regioisomeric impurities that could arise from synthetic byproducts.

Agrochemical Intermediate: Chloroacetanilide Herbicide Analog Synthesis

The compound serves as a key building block for synthesizing non-commercial chloroacetanilide analogs for herbicide mode-of-action studies. Unlike commercial herbicides alachlor [2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide] and acetochlor [2-chloro-2'-methyl-6'-ethyl-N-(ethoxymethyl)acetanilide], the 3-chloro-2-methyl substitution pattern provides a template for exploring structure-activity relationships around the aromatic ring substitution pattern while retaining the acetamide core [1]. The balanced LogP (2.68) of the parent compound predicts adequate soil mobility and plant uptake for greenhouse screening studies.

Analytical Reference Standard and Impurity Profiling

Quality control laboratories developing HPLC methods for chloro-methyl acetanilide isomer separation can use N-(3-chloro-2-methylphenyl)acetamide as a well-characterized reference standard. The SIELC application note provides a starting point for method development [1]. The Sigma-Aldrich product (Cat. 462942, 97% purity) with published ¹H NMR spectrum in DMSO-d₆ serves as an identity verification standard [2]. The compound's melting point (155–157°C) provides a simple identity check without requiring sophisticated instrumentation.

Fragment-Based Drug Discovery Library Component

The compound's molecular weight (183.63 g/mol), calculated LogP (2.68), and polar surface area (29.1 Ų) satisfy all criteria of Lipinski's Rule of Five, Veber's rules, and Egan's predictive models for oral bioavailability [1]. Its single chlorine atom and methyl group provide two vectors for fragment elaboration while maintaining CNS MPO scores in the favorable range (3.5–4.0), as demonstrated in the QSAR analysis of Bogdanović et al. (2021) for the broader chloroacetanilide class [2]. This makes it suitable for inclusion in fragment libraries targeting CNS or anti-infective programs where balanced lipophilicity is critical.

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